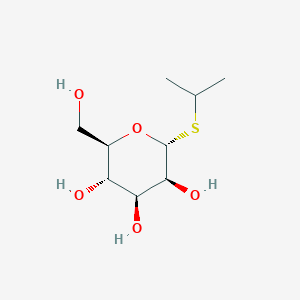

Isopropyl-a-D-thiomannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

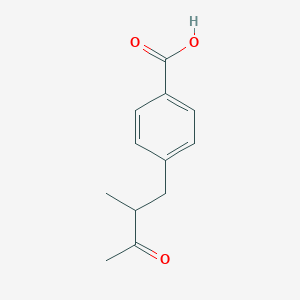

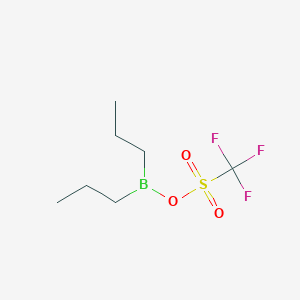

Isopropyl-α-D-thiomannopyranoside is a synthetic compound widely employed in the biomedical industry. It is particularly useful as a molecular probe for the inhibition of specific enzymes and subsequent investigation of their functionalities. The compound has the molecular formula C9H18O5S and a molecular weight of 238.30 g/mol.

Méthodes De Préparation

The preparation of Isopropyl-α-D-thiomannopyranoside involves several steps. One method includes the use of acetic anhydride, D-galactose, and isopropyl mercaptan as raw materials. The reaction is catalyzed by potassium acetate and carried out at 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, allowed to stand, and cooled to room temperature. Sodium carbonate is added, and the mixture is diluted with water and stirred. The final product is obtained by crystallization, filtration, and drying .

Analyse Des Réactions Chimiques

Isopropyl-α-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include acetic anhydride and isopropyl mercaptan . The major products formed from these reactions are typically stable and have broad applications in the biomedical field .

Applications De Recherche Scientifique

Isopropyl-α-D-thiomannopyranoside is extensively used in scientific research. It serves as a molecular probe for enzyme inhibition, allowing researchers to investigate enzyme functionalities. In the field of molecular biology, it is used to induce protein expression in Escherichia coli . The compound is also employed in the study of glycosides and their analogues, contributing to advancements in chemistry and biology .

Mécanisme D'action

The mechanism of action of Isopropyl-α-D-thiomannopyranoside involves its role as a non-metabolizable galactose analog that induces the expression of the lac operon . It binds to the lactose repressor, causing a conformational change that allows transcription of the lac operon genes . This mechanism is crucial for its use in protein expression studies in Escherichia coli .

Comparaison Avec Des Composés Similaires

Isopropyl-α-D-thiomannopyranoside is often compared to Isopropyl β-D-1-thiogalactopyranoside, another compound used to induce protein expression in Escherichia coli . While both compounds serve similar functions, Isopropyl-α-D-thiomannopyranoside is unique in its specific enzyme inhibition properties. Other similar compounds include 1-β-D-galactopyranosyl-2-methylpropane, which has been identified as an effective protein expression inducer .

Conclusion

Isopropyl-α-D-thiomannopyranoside is a versatile compound with significant applications in the biomedical industry. Its unique properties and mechanisms of action make it a valuable tool for scientific research, particularly in the fields of enzyme inhibition and protein expression.

Propriétés

Formule moléculaire |

C9H18O5S |

|---|---|

Poids moléculaire |

238.30 g/mol |

Nom IUPAC |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8+,9-/m1/s1 |

Clé InChI |

BPHPUYQFMNQIOC-XGQMLPDNSA-N |

SMILES isomérique |

CC(C)S[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CC(C)SC1C(C(C(C(O1)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)

![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)

![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)

![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)

![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)

![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)